2-(2-Hydroxyethoxy)ethanol;2-hydroxyethyl prop-2-enoate;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one
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Overview
Description
The compound “2-(2-Hydroxyethoxy)ethanol; 2-hydroxyethyl prop-2-enoate; 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane; oxepan-2-one” is a complex mixture of four distinct chemical entities, each with unique properties and applications. These compounds are used in various industrial, chemical, and scientific research applications due to their distinct chemical structures and reactivity.
Preparation Methods
2-(2-Hydroxyethoxy)ethanol: The reaction is carried out under controlled conditions to ensure the desired product is obtained .
2-Hydroxyethyl prop-2-enoate: The crude product is then purified through distillation .
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: The reaction is carried out under controlled conditions to ensure the formation of the desired diisocyanate .
Oxepan-2-one: The reaction yields epsilon-caprolactone, which is then purified for use .
Chemical Reactions Analysis
2-(2-Hydroxyethoxy)ethanol: This compound undergoes esterification and etherification reactions. It reacts with acids to form esters and with alkyl halides to form ethers .
2-Hydroxyethyl prop-2-enoate: 2-Hydroxyethyl prop-2-enoate undergoes polymerization reactions to form polyacrylates. It can also participate in esterification and transesterification reactions .
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: This compound reacts with alcohols and amines to form urethanes and ureas, respectively. It is highly reactive due to the presence of isocyanate groups .
Oxepan-2-one: Oxepan-2-one undergoes ring-opening polymerization to form polycaprolactone, a biodegradable polymer. It can also react with nucleophiles to form various derivatives .
Scientific Research Applications
2-(2-Hydroxyethoxy)ethanol: This compound is used as a solvent, plasticizer, and in the production of resins and polymers. It is also used in the formulation of antifreeze and brake fluids .
2-Hydroxyethyl prop-2-enoate: 2-Hydroxyethyl prop-2-enoate is used in the production of adhesives, coatings, and sealants. It is also used in the synthesis of hydrogels and other polymeric materials .
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: This compound is used in the production of polyurethane coatings, adhesives, and elastomers. It is also used in the synthesis of specialty polymers and resins .
Oxepan-2-one: Oxepan-2-one is used in the production of biodegradable polymers, such as polycaprolactone. It is also used in the synthesis of pharmaceuticals and as a monomer in polymer chemistry .
Mechanism of Action
2-(2-Hydroxyethoxy)ethanol: The mechanism of action of 2-(2-Hydroxyethoxy)ethanol involves its ability to act as a solvent and plasticizer. It interacts with various molecular targets through hydrogen bonding and van der Waals interactions .
2-Hydroxyethyl prop-2-enoate: 2-Hydroxyethyl prop-2-enoate acts as a monomer in polymerization reactions. It forms polymers through free radical polymerization, involving the formation of reactive intermediates that propagate the polymer chain .
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: This compound reacts with nucleophiles, such as alcohols and amines, to form urethanes and ureas. The isocyanate groups are highly reactive and form covalent bonds with nucleophiles .
Oxepan-2-one: Oxepan-2-one undergoes ring-opening polymerization to form polycaprolactone. The mechanism involves the nucleophilic attack on the carbonyl carbon, leading to the formation of a polymer chain .
Comparison with Similar Compounds
2-(2-Hydroxyethoxy)ethanol: Similar compounds include ethylene glycol and propylene glycol. 2-(2-Hydroxyethoxy)ethanol is unique due to its higher molecular weight and ability to form both esters and ethers .
2-Hydroxyethyl prop-2-enoate: Similar compounds include methyl methacrylate and butyl acrylate. 2-Hydroxyethyl prop-2-enoate is unique due to its hydroxyl group, which allows for additional functionalization .
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: Similar compounds include hexamethylene diisocyanate and toluene diisocyanate. This compound is unique due to its cycloaliphatic structure, which provides enhanced UV stability and mechanical properties .
Oxepan-2-one: Similar compounds include lactide and glycolide. Oxepan-2-one is unique due to its ability to form polycaprolactone, a biodegradable polymer with excellent mechanical properties .
Properties
CAS No. |
72162-39-1 |
---|---|
Molecular Formula |
C27H46N2O10 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethanol;2-hydroxyethyl prop-2-enoate;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one |
InChI |
InChI=1S/C12H18N2O2.C6H10O2.C5H8O3.C4H10O3/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;7-6-4-2-1-3-5-8-6;1-2-5(7)8-4-3-6;5-1-3-7-4-2-6/h10H,4-7H2,1-3H3;1-5H2;2,6H,1,3-4H2;5-6H,1-4H2 |
InChI Key |
RZMIWFHYYLEIDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C=CC(=O)OCCO.C1CCC(=O)OCC1.C(COCCO)O |
Related CAS |
72162-39-1 71243-87-3 |
Origin of Product |
United States |
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